シナカルセト

概要

説明

シナカルセトは、副甲状腺細胞のカルシウム感知受容体の細胞外カルシウムに対する感受性を高めるカルシミメティック薬です。 この化合物は主に、透析を受けている慢性腎臓病患者における二次性副甲状腺機能亢進症と、副甲状腺癌患者における高カルシウム血症の治療に使用されます .

作用機序

シナカルセトは、副甲状腺細胞のカルシウム感知受容体の細胞外カルシウムに対する感受性を高めることでその効果を発揮します。 これは副甲状腺ホルモン分泌の減少につながり、その結果血清カルシウムレベルが低下します . 関与する分子標的には、シナカルセトによってアロステリックに活性化されるカルシウム感知受容体があります .

科学的研究の応用

Cinacalcet has a wide range of scientific research applications, including:

生化学分析

Biochemical Properties

Cinacalcet interacts with the calcium-sensing receptor, a G protein-coupled receptor, on the surface of the chief cell of the parathyroid gland . This receptor is the principal negative regulator of parathyroid hormone secretion . Cinacalcet increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone secretion .

Cellular Effects

Cinacalcet has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. Specifically, it reduces parathyroid hormone levels, which is associated with a decrease in serum calcium levels .

Molecular Mechanism

Cinacalcet exerts its effects at the molecular level through binding interactions with the calcium-sensing receptor. By increasing the sensitivity of these receptors to extracellular calcium, it inhibits the secretion of parathyroid hormone . This mechanism of action results in changes in gene expression and enzyme activity, particularly those related to calcium regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cinacalcet have been observed to change over time. For instance, serum parathyroid hormone levels decreased significantly after 2 weeks and up to 28 weeks after treatment with cinacalcet .

Dosage Effects in Animal Models

In animal models, the effects of Cinacalcet vary with different dosages. For example, administration of Cinacalcet resulted in a rapid and substantial (>90%) reduction in plasma parathyroid hormone within 1-2 hours .

Metabolic Pathways

Cinacalcet is extensively metabolized via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via ß-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring .

Transport and Distribution

Cinacalcet is well absorbed, with greater than 74% oral bioavailability of cinacalcet-derived radioactivity in monkeys and humans . In rats, cinacalcet-derived radioactivity was widely distributed into most tissues, with no marked gender-related differences .

Subcellular Localization

The subcellular localization of Cinacalcet is primarily at the calcium-sensing receptors on the surface of the chief cell of the parathyroid gland . This localization allows Cinacalcet to effectively modulate the activity of these receptors and influence the secretion of parathyroid hormone .

準備方法

合成経路と反応条件

シナカルセトは、以下を含むいくつかの方法で合成できます。

アミド形成に続く還元: これは、3-(トリフルオロメチル)桂皮酸からのアミド中間体の形成とそれに続く還元を伴います.

還元的アミノ化: この方法は、アルデヒドとアミンを反応させてイミンを形成し、それを還元して所望の生成物を得ることを伴います.

求核置換反応: これは、適切な脱離基を求核剤で置換することを伴います.

工業生産方法

シナカルセトの工業生産は、収率と純度を高くするために、温度、溶媒の選択、撹拌速度などの反応条件を最適化することを伴います。 たとえば、シッフ塩基形成中の撹拌速度を制御することは、不純物を最小限に抑え、収率を最大化する上で重要です .

化学反応の分析

反応の種類

シナカルセトは、以下を含むいくつかの種類の化学反応を起こします。

還元: 水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミド中間体の還元は、目的のシナカルセト生成物を生成できます .

科学研究への応用

シナカルセトは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

シナカルセトは、その特定の作用機序と臨床応用により、カルシミメティック薬の中でユニークです。類似の化合物には以下が含まれます。

カルシトリオール: 低カルシウム血症と二次性副甲状腺機能亢進症の治療に使用されるビタミンDアナログ.

パリカルシトール: 二次性副甲状腺機能亢進症の治療に使用される別のビタミンDアナログ.

シナカルセトは、カルシトリオールとパリカルシトールが主にビタミンD受容体を介して作用するのに対し、カルシウム感知受容体を直接標的とするという点でこれらの化合物とは異なります .

特性

IUPAC Name |

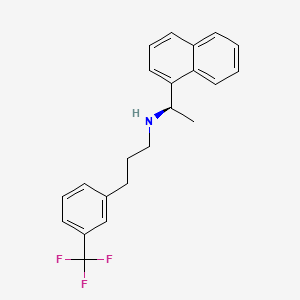

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAWDNDOKGFTD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364782-34-3 (Hydrochloride) | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048286 | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Calcimimetics are positive allosteric modulators that activate the parathyroid calcium receptor (CaR) and thereby immediately suppress parathyroid hormone (PTH) secretion. Preclinical studies have demonstrated that calcimimetics inhibit PTH secretion and parathyroid gland hyperplasia and ameliorates bone qualities in rats with chronic renal insufficiency. Clinical trials with cinacalcet hydrochloride, a calcimimetic compound, have shown that calcimimetics possess lowering effects not only on serum PTH levels but also on serum phosphorus levels in dialysis patients with secondary hyperparathyroidism (2HPT). Thus, calcimimetics have considerable potential as an innovative medical approach to manage 2HPT. In this review, the similarities are extrapolated between the pharmacological effect of calcimimetics on the set point of Ca-regulated PTH secretion and clinical observations in affected subjects with activating CaR mutations., Cinacalcet is a calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to activation by extracellular calcium. Secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) is a progressive disease, associated with increases in PTH levels and derangements in calcium and phosphorus metabolism. Increased PTH stimulates osteoclastic activity, resulting in cortical bone resorption and bone marrow fibrosis. The goals of treatment of secondary HPT are to lower levels of PTH, calcium, and phosphorus in the blood in order to prevent progressive bone disease and the systemic consequences of disordered mineral metabolism. In CKD patients on dialysis with uncontrolled secondary HPT, reductions in PTH are associated with a favorable impact on bone specific alkaline phosphatase, bone turnover, and bone fibrosis. The calcium sensing receptor on the surface of the chief cell of the parathyroid gland is the principal regulator of PTH secretion. Cinacalcet directly lowers PTH levels by increasing the sensitivity of the calcium sensing receptor to extracellular calcium. The reduction in PTH is associated with a concomitant decrease in serum calcium levels., Oral cinacalcet hydrochloride (HCl) is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly modulates the principal regulator of parathyroid hormone (PTH) secretion, namely the calcium-sensing receptor (CaR) on the chief cells in the parathyroid gland. Cinacalcet HCl reduces circulating PTH levels by increasing the sensitivity of the CaR to extracellular calcium. In three pivotal phase III, 26-week, randomised, double-blind, multicentre trials in chronic kidney disease (CKD) patients (n = 1136) on dialysis with uncontrolled secondary hyperparathyroidism (HPT), a significantly higher proportion of oral cinacalcet HCl 30-180 mg/day than placebo recipients achieved a reduction in intact PTH levels to < or =250 pg/mL. Cinacalcet HCl treatment also simultaneously lowered serum calcium and phosphorus, and calcium-phosphorous product levels. Notably, cinacalcet HCl proved effective in a broad range of CKD patients on dialysis with uncontrolled secondary HPT, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent phosphate binder or vitamin D sterol use. Cinacalcet HCl (60-360 mg/day) also reduced elevated serum calcium levels by > or =1 mg/dL in 15 of 21 (71%) patients with parathyroid carcinoma in an open-label, multicentre, dose-titration trial. Cinacalcet HCl was generally well tolerated in clinical trials. Most treatment-emergent adverse events were mild to moderate in severity. /Cinacalcet hydrochloride/ | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

226256-56-0 | |

| Record name | Cinacalcet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226256-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINACALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinacalcet acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR) [, , , ]. This activation increases the receptor's sensitivity to extracellular calcium [, , ]. As a result, the parathyroid gland interprets even normal calcium levels as high, leading to a decrease in parathyroid hormone (PTH) secretion [, , , ]. This reduction in PTH, in turn, helps regulate serum calcium and phosphorus levels [, , , ].

ANone: Unfortunately, the provided research papers primarily focus on the clinical application and effects of Cinacalcet. Details regarding its molecular formula, weight, and spectroscopic data are not extensively discussed. For this type of information, it would be best to consult a chemical database or the drug's official documentation.

A: Studies have explored both daily and intermittent dosing regimens for Cinacalcet []. Research suggests that both methods effectively control PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis []. This finding suggests that intermittent dosing could be a viable option for improving drug compliance and cost-effectiveness [].

A: Studies have shown that a treatment algorithm incorporating Cinacalcet leads to a higher rate of patients achieving Kidney Disease Outcomes Quality Initiative (KDOQI) targets for secondary hyperparathyroidism compared to conventional therapy with vitamin D and phosphate binders alone []. This improved control over PTH, calcium, and phosphorus levels is particularly noticeable in patients with less severe disease [].

A: Research suggests that a 6-month treatment regimen with Cinacalcet may contribute to a reduction in oxidative stress markers, specifically Advanced Oxidation Protein Products (AOPP), in hemodialysis patients with secondary hyperparathyroidism []. While the exact mechanism needs further investigation, this finding indicates a potential additional benefit of Cinacalcet beyond its primary effect on PTH levels [].

A: Although Cinacalcet is generally effective, some patients exhibit resistance to its therapeutic effects [, ]. Possible mechanisms include:

- Defective sensitivity of parathyroid cells to Cinacalcet [].

- Reduced expression of the Calcium-Sensing Receptor (CaSR) in parathyroid glands [, ].

- Drug interactions, particularly with medications that induce CYP3A4 metabolism, such as efavirenz [].

- Advanced nodular hyperplasia in larger parathyroid glands [].

- High baseline PTH levels despite greater absolute reductions in PTH with Cinacalcet [].

ANone: While the research doesn't pinpoint specific biomarkers uniquely linked to Cinacalcet efficacy, it highlights the importance of monitoring several parameters:

- iPTH Levels: Regularly assessing iPTH levels is crucial for adjusting Cinacalcet dosage and evaluating treatment response [, , , , , , , ].

- Calcium and Phosphate Levels: Monitoring serum calcium and phosphate levels helps manage the risk of hypocalcemia, hyperphosphatemia, and their associated complications [, , , , , , ].

- Bone Turnover Markers: Measuring bone turnover markers like BSAP and NTx can offer insights into Cinacalcet's effect on bone remodeling [].

- Oxidative Stress Markers: Assessing oxidative stress markers such as AOPP and TAS/TAC might help understand Cinacalcet's potential benefits beyond PTH control [].

A: Cinacalcet is metabolized through cytochrome P450 (CYP) isoenzymes, particularly CYP3A4, 2D6, and 1A2 []. Co-administration with drugs that induce or inhibit these enzymes can alter Cinacalcet's efficacy. For example:

- Efavirenz: This HIV medication induces CYP3A4, potentially reducing Cinacalcet's effectiveness in some patients [].

- CYP3A4 and CYP1A2 inducers or inhibitors: Dose adjustments of Cinacalcet may be necessary when used concomitantly with such medications [].

ANone: The provided research focuses on the clinical aspects of Cinacalcet. Unfortunately, information regarding its environmental impact and degradation is limited in these papers. Assessing such ecological effects generally requires specific studies focusing on the drug's fate and effects in the environment.

ANone: Cinacalcet offers several potential advantages over other treatments for secondary hyperparathyroidism:

- Oral Administration: As an oral medication, Cinacalcet offers convenience and may improve patient compliance compared to intravenous therapies [, ].

- Reduced Parathyroidectomy Rates: Cinacalcet effectively controls PTH in many patients, potentially delaying or even eliminating the need for parathyroidectomy [, , , , , ].

- Targeted Action: By specifically targeting the CaSR, Cinacalcet offers a more focused approach compared to therapies that broadly impact calcium and phosphate homeostasis [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。